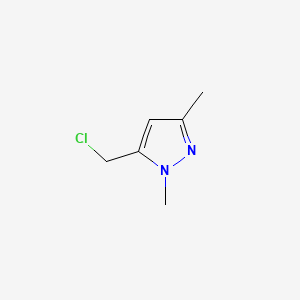

5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEZKPNUNBVVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406903 | |

| Record name | 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852227-86-2 | |

| Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloromethyl 1,3 Dimethyl 1h Pyrazole

Established Synthetic Routes for the Pyrazole (B372694) Core

The construction of the pyrazole ring can be achieved through several robust and versatile chemical strategies. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.

Cyclization reactions are a fundamental approach to pyrazole synthesis, often involving the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species. nih.gov A prominent method is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov For instance, the reaction of diazo compounds with alkynes or alkenes is a classic route to pyrazoles and pyrazolines, respectively. nih.gov

Modern variations include multicomponent reactions (MCRs) that combine several starting materials in a single step. beilstein-journals.org One such strategy is the one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds, which proceeds through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition. organic-chemistry.org Another approach involves the electrophilic cyclization of α,β-alkynic hydrazones, which can be prepared from the condensation of hydrazines with propargyl aldehydes or ketones. acs.orgbenthamdirect.com Treatment of these hydrazones with molecular iodine prompts an electrophilic cyclization to furnish 4-iodopyrazoles in high yields. acs.org Similarly, α,β-unsaturated carbonyl compounds can react with tosylhydrazine to form pyrazoles in situ under alkaline conditions. beilstein-journals.org

Table 1: Examples of Cyclization Strategies for Pyrazole Synthesis

| Reaction Type | Precursors | Key Reagent/Condition | Outcome | Reference |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Aldehydes, 1,3-dicarbonyls, diazo compounds | Molecular oxygen (oxidant) | Polyfunctional pyrazoles | organic-chemistry.org |

| Electrophilic Cyclization | α,β-Alkynic hydrazones | Molecular iodine, NaHCO₃ | 4-Iodopyrazoles | acs.org |

| Cyclization of α,β-unsaturated carbonyls | α,β-Unsaturated carbonyls, tosylhydrazine | Alkaline conditions | N-functionalized pyrazoles | beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Ethyl α-diazoacetate, phenylpropargyl | Zinc triflate (catalyst) | Substituted pyrazole | nih.gov |

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester. rsc.orgnih.govmdpi.com This reaction, known as the Knorr pyrazole synthesis, is highly efficient and allows for the preparation of a wide variety of substituted pyrazoles. beilstein-journals.org The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can sometimes be a challenge, potentially leading to a mixture of regioisomers. beilstein-journals.org

To enhance efficiency and scope, these condensation reactions are often performed as one-pot, multicomponent processes. For example, 1,3-diketones can be generated in situ from ketones and acid chlorides, and then immediately reacted with hydrazine without isolation of the intermediate. ijpsjournal.com Similarly, α,β-ethylenic ketones can condense with hydrazine derivatives to yield pyrazolines, which are then oxidized to form the aromatic pyrazole ring. nih.govmdpi.com Various catalysts, including Lewis acids like SmCl₃ and heterogeneous catalysts, have been employed to accelerate the condensation and improve yields. beilstein-journals.orgmdpi.com

Table 2: Condensation Reactions for Pyrazole Synthesis

| Dicarbonyl/Equivalent | Hydrazine Derivative | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, Room Temp. | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.comijpsjournal.com |

| β-Ketoesters (in situ acylation) | Hydrazine | SmCl₃ (Lewis acid) | 3,4,5-Substituted pyrazoles | beilstein-journals.orgnih.gov |

| 1,3-Dicarbonyl compounds | Hydrazines | SrFe₁₂O₁₉ magnetic nanoparticles | Substituted pyrazoles | rsc.org |

| α,β-Ethylenic ketones | Hydrazine derivatives | Two steps: Condensation then Oxidation | Substituted pyrazoles | nih.govmdpi.com |

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic rings. chemmethod.comigmpublication.org In pyrazole chemistry, it is commonly used to introduce a formyl (–CHO) group at the C-4 position of the pyrazole ring. chemmethod.comarkat-usa.org The reaction employs the Vilsmeier reagent, typically prepared in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphoryl trichloride (B1173362) (POCl₃). chemmethod.comigmpublication.org

This method is particularly effective for the synthesis of 4-formylpyrazoles, which are versatile intermediates for further chemical transformations. arkat-usa.org The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the pyrazole ring. For example, the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles with POCl₃/DMF successfully yields the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org The reaction conditions generally involve heating the pyrazole substrate with the pre-formed Vilsmeier reagent. igmpublication.org

Table 3: Vilsmeier-Haack Reaction for Pyrazole Formylation

| Pyrazole Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted Acetophenone Hydrazones | DMF / POCl₃ | Reflux, 10 hours | Formyl pyrazoles | igmpublication.org |

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | DMF / POCl₃ | Reflux | 5-Chloro-1H-pyrazole-4-carbaldehydes | arkat-usa.org |

| Hydrazones from Galloyl Hydrazide | DMF / POCl₃ | Cyclization and formylation | 3-Aryl-4-formyl pyrazoles | chemmethod.com |

Specific Synthesis of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

The synthesis of the title compound requires the initial formation of a correctly substituted pyrazole ring, followed by the introduction and manipulation of the chloromethyl functional group.

The synthesis of this compound typically begins with a precursor that already contains the 1,3-dimethylpyrazole (B29720) core. A logical precursor is (1,3-dimethyl-1H-pyrazol-5-yl)methanol. nih.govresearchgate.net The synthesis of this alcohol intermediate itself involves multiple steps. The pyrazole ring can be constructed via the condensation of a β-dicarbonyl compound with methylhydrazine. For instance, the reaction of acetylacetone (B45752) with methylhydrazine would lead to 1,3,5-trimethyl-1H-pyrazole. Subsequent selective oxidation of the C-5 methyl group, for example through free-radical halogenation followed by hydrolysis, would yield the required (1,3-dimethyl-1H-pyrazol-5-yl)methanol precursor. The final step is the conversion of the primary alcohol group to a chloromethyl group.

The direct conversion of (1,3-dimethyl-1H-pyrazol-5-yl)methanol to this compound is achieved through a chlorination reaction mediated by phosphoryl trichloride (POCl₃). nih.govresearchgate.net In this procedure, N,N-dimethylformamide (DMF) is treated with phosphoryl trichloride in an ice bath, which forms the Vilsmeier reagent. The precursor alcohol, (1,3-dimethyl-1H-pyrazol-5-yl)methanol, is then added to this mixture. nih.govresearchgate.net The reaction mixture is heated to reflux for several hours to drive the conversion. nih.govresearchgate.net The hydroxyl group is converted into a chloromethyl group, yielding the final product. The product is then isolated and purified using techniques such as silica (B1680970) gel column chromatography. nih.govresearchgate.net This specific reported synthesis resulted in a 22% yield of the title compound as a white solid. nih.govresearchgate.net

Table 4: Synthesis of this compound

| Precursor | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| (1,3-dimethyl-1H-pyrazol-5-yl)methanol | Phosphoryl trichloride (POCl₃), N,N-Dimethylformamide (DMF) | 6 hours (reflux) | 22% | nih.govresearchgate.net |

Green Chemistry Approaches in Chloromethyl Pyrazole Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern chemical research. While traditional synthesis routes for chloromethylated pyrazoles often involve hazardous reagents and solvents, emerging green chemistry approaches offer promising alternatives. These methods aim to reduce waste, minimize energy consumption, and utilize less toxic substances. nih.gov General green strategies applicable to pyrazole synthesis include the use of aqueous media, microwave irradiation, ultrasonic assistance, and recyclable catalysts. thieme-connect.comresearchgate.netthieme-connect.comeurekaselect.com

One notable green approach is the use of phase-transfer catalysis (PTC), which facilitates reactions between reactants in different phases, often eliminating the need for harsh organic solvents. researchgate.net For the synthesis of N-alkylpyrazoles, PTC has been shown to provide high yields under solvent-free conditions, which is both economically and environmentally advantageous. researchgate.net Although direct application to this compound is not extensively documented, the principles of PTC could be adapted for its synthesis.

Furthermore, the use of water as a solvent is a cornerstone of green chemistry. thieme-connect.com Many pyrazole syntheses have been successfully carried out in aqueous media, sometimes facilitated by catalysts like nano-ZnO or cerium oxide/copper oxide nanocomposites. thieme-connect.comnih.gov These methods offer benefits such as high yields, short reaction times, and simple work-up procedures. thieme-connect.comnih.gov The application of such aqueous, catalyst-driven multicomponent reactions represents a viable green pathway for the synthesis of pyrazole derivatives. nih.govnih.gov

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is largely dictated by the reactive chloromethyl group at the 5-position of the pyrazole ring. This group serves as a versatile handle for introducing a wide array of functional groups through various chemical transformations, making the compound a valuable intermediate in organic synthesis.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom in the chloromethyl group is a good leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by a diverse range of nucleophiles. This reactivity allows for the straightforward synthesis of numerous pyrazole derivatives.

Common nucleophiles employed in reactions with this compound include amines, thiols, and alcohols, leading to the formation of the corresponding substituted pyrazoles. For instance, reaction with primary or secondary amines yields aminomethyl pyrazoles, while reaction with thiols produces thiomethyl pyrazoles, and alcohols give rise to alkoxymethyl pyrazoles.

Below is a table summarizing typical nucleophilic substitution reactions of this compound:

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH2 | 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazole |

| Thiol | R-SH | 5-(Thiomethyl)-1,3-dimethyl-1H-pyrazole |

| Alcohol | R-OH | 5-(Alkoxymethyl)-1,3-dimethyl-1H-pyrazole |

| Azide | Sodium azide | 5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole |

| Thiocyanate | Potassium thiocyanate | 5-(Thiocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the substitution. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity.

Oxidation and Reduction Reactions

The this compound molecule can undergo both oxidation and reduction at the chloromethyl group, providing pathways to other important pyrazole derivatives.

Oxidation: The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. Oxidation to pyrazole carboxylic acids can be achieved using strong oxidizing agents. The resulting pyrazole-5-carboxylic acids are valuable intermediates for the synthesis of more complex molecules, including biologically active compounds.

Reduction: The chloromethyl group can be reduced to a methyl group. This transformation can be accomplished using suitable reducing agents, leading to the formation of 1,3,5-trimethyl-1H-pyrazole. This reduction is a useful dehalogenation strategy when the methyl group is the desired substituent.

Formation of Polyfunctional Pyrazole Derivatives

The versatility of the nucleophilic substitution reactions at the chloromethyl group allows for the introduction of a wide range of functionalities, leading to the formation of polyfunctional pyrazole derivatives. By choosing nucleophiles that contain other reactive groups, it is possible to build more complex molecular architectures.

For example, reacting this compound with a nucleophile containing a hydroxyl group, such as an amino alcohol, would result in a derivative possessing both an amino and a hydroxyl functionality. These polyfunctional derivatives are of significant interest in medicinal chemistry and materials science, where the combination of different functional groups can lead to novel properties and applications. The synthesis of such molecules often involves multi-step reaction sequences where the initial substitution product is further elaborated. nih.gov

Reaction Mechanisms and Pathways

The primary reaction pathway for the derivatization of this compound is nucleophilic substitution. Given that the chloromethyl group is a primary alkyl halide, the reaction with nucleophiles is expected to proceed predominantly through an S_N2 (bimolecular nucleophilic substitution) mechanism. youtube.comyoutube.com

In an S_{N}2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). youtube.com This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the leaving group breaks, all in a single, concerted step. youtube.com This mechanism results in an inversion of stereochemistry at the carbon center if it is chiral.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule. The simplicity of the spectrum, characterized by singlets, is due to the absence of vicinal protons for coupling.

H-4 (Pyrazole Ring): The single proton attached to the pyrazole (B372694) ring at position 4 is anticipated to appear as a singlet in the aromatic region. In related pyrazole structures, this proton typically resonates around 6.0-6.3 ppm. chemicalbook.com

CH₂Cl (Chloromethyl Group): The two protons of the chloromethyl group are chemically equivalent and are expected to produce a singlet. The electron-withdrawing effect of the adjacent chlorine atom shifts this signal downfield, likely into the 4.6-4.8 ppm range.

N-CH₃ (N-Methyl Group): The protons of the methyl group attached to the nitrogen atom (N-1) are expected to appear as a singlet. Typically, N-methyl groups on a pyrazole ring resonate at approximately 3.7-3.9 ppm.

C-CH₃ (C-Methyl Group): The methyl group at position 3 of the pyrazole ring should also produce a singlet, generally found further upfield compared to the N-methyl group, around 2.2-2.4 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~6.1 | Singlet |

| CH₂Cl | ~4.7 | Singlet |

| N-CH₃ | ~3.8 | Singlet |

| C-CH₃ | ~2.3 | Singlet |

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, six distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the substitution pattern and the electronic environment of the pyrazole ring. rsc.orgresearchgate.net

C-3 and C-5 (Pyrazole Ring): The two substituted carbons of the pyrazole ring, C-3 and C-5, are the most deshielded ring carbons, expected to appear in the range of 140-155 ppm. The C-3 carbon, attached to a methyl group, and the C-5 carbon, attached to the chloromethyl group, will have distinct shifts within this range.

C-4 (Pyrazole Ring): The proton-bearing carbon of the pyrazole ring, C-4, is expected to resonate at a higher field (lower ppm) than C-3 and C-5, typically around 105-110 ppm. rsc.org

CH₂Cl (Chloromethyl Carbon): The carbon of the chloromethyl group is anticipated to appear in the 35-45 ppm range, influenced by the attached chlorine atom.

N-CH₃ and C-CH₃ (Methyl Carbons): The N-methyl carbon is expected around 35-40 ppm, while the C-3 methyl carbon is typically found further upfield, between 10-15 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-5 | ~148 |

| C-3 | ~141 |

| C-4 | ~107 |

| CH₂Cl | ~38 |

| N-CH₃ | ~36 |

| C-CH₃ | ~13 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive structural confirmation.

COSY: A COSY experiment would show no correlations, confirming the absence of ¹H-¹H spin-spin coupling, consistent with the proposed structure where all proton groups are isolated.

HSQC: An HSQC spectrum would correlate each proton signal to its directly attached carbon. This would definitively link the ¹H signal at ~6.1 ppm to the ¹³C signal at ~107 ppm (C-4), the signal at ~4.7 ppm to the carbon at ~38 ppm (CH₂Cl), and the respective methyl proton signals to their corresponding methyl carbon signals.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations and is crucial for piecing together the molecular puzzle. Key expected correlations would include:

The chloromethyl protons (CH₂Cl) showing correlation to the C-5 and C-4 carbons of the pyrazole ring.

The ring proton (H-4) showing correlations to C-3, C-5, and the C-3 methyl carbon.

The N-methyl protons showing correlations to the C-5 ring carbon.

These combined NMR techniques provide an unambiguous and detailed picture of the molecular structure. ias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₆H₉ClN₂, yielding a monoisotopic molecular weight of 144.0505 g/mol . fishersci.com The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺• due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio.

The fragmentation of pyrazoles under electron impact is well-studied and often involves cleavage of the N-N bond or expulsion of stable neutral molecules like HCN. rsc.orgopenresearchlibrary.org For this specific compound, key fragmentation pathways would include:

Loss of a chlorine radical: The molecular ion could lose a chlorine radical (•Cl) to form a cation at m/z 109.

Loss of the chloromethyl group: Cleavage of the C-C bond between the ring and the chloromethyl group could result in the loss of a •CH₂Cl radical, yielding a fragment at m/z 95.

Formation of the pyrazolium (B1228807) ion: A common fragmentation involves the formation of the stable 1,3-dimethyl-1H-pyrazol-5-yl cation (m/z 95).

Ring Fragmentation: Subsequent fragmentation of the pyrazole ring itself would likely lead to the loss of acetonitrile (B52724) (CH₃CN) or hydrogen cyanide (HCN), characteristic pathways for substituted pyrazoles. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

| 144/146 | [M]⁺• (Molecular Ion) |

| 109 | [M - Cl]⁺ |

| 95 | [M - CH₂Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. While detailed spectral data for this specific compound are not widely published, commercial suppliers confirm that its IR spectrum is consistent with the assigned structure. thermofisher.comthermofisher.com The expected characteristic absorption bands are based on the known frequencies for its constituent functional groups.

C-H Stretching: Aromatic-like C-H stretching from the pyrazole ring proton is expected around 3100 cm⁻¹. Aliphatic C-H stretching from the methyl and chloromethyl groups would appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The pyrazole ring itself will have characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl groups would be observed around 1375 cm⁻¹ and 1450 cm⁻¹.

C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl bond stretch is expected in the 650-800 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would be complementary to IR. The C=C and C=N ring vibrations would be expected to be strong in the Raman spectrum. No specific Raman data for this compound has been reported in the surveyed literature.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | Pyrazole C-H Stretch |

| 2850-3000 | Aliphatic C-H Stretch |

| 1400-1600 | Pyrazole Ring (C=C, C=N) Stretch |

| ~1450 | CH₂/CH₃ Bend |

| 650-800 | C-Cl Stretch |

Crystallographic Analysis (e.g., X-ray Diffraction) of Related Structures

The most definitive structural information comes from single-crystal X-ray diffraction. A study has been published detailing the crystal structure of this compound. researchgate.net This analysis confirms the connectivity established by other spectroscopic methods and provides precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The compound crystallizes in the triclinic space group P-1. The pyrazole ring is nearly planar, with a root-mean-square deviation of only 0.003 Å. In the crystal lattice, molecules are linked into chains along the direction by weak C-H···N hydrogen bonds. This crystallographic data provides an unambiguous confirmation of the molecular structure.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₉ClN₂ |

| Molecular Weight | 144.60 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5210 (7) |

| b (Å) | 7.3111 (7) |

| c (Å) | 7.9854 (8) |

| α (°) | 88.383 (1) |

| β (°) | 77.563 (2) |

| γ (°) | 85.725 (2) |

| Volume (ų) | 370.71 (6) |

| Z | 2 |

Computational and Theoretical Studies of 5 Chloromethyl 1,3 Dimethyl 1h Pyrazole and Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. energetic-materials.org.cnresearchgate.net For pyrazole (B372694) systems, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p) or 6-311++G(d,p), are used to determine optimized molecular geometries and confirm their stability on the potential energy surface. energetic-materials.org.cnnih.gov

Theoretical studies on pyrazole derivatives provide detailed insights into their molecular properties. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap suggests higher reactivity. For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO and LUMO energy levels were calculated to be -5.907 eV and -1.449 eV, respectively, indicating significant electronic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic or nucleophilic attack. researchgate.nettandfonline.com These computational analyses help in understanding the reactive behavior of pyrazole compounds. researchgate.netnih.gov Furthermore, DFT can be used to calculate thermodynamic properties, such as heat capacity and enthalpy, at different temperatures. energetic-materials.org.cn

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -5.907 | -1.449 | 4.458 | nih.gov |

| Phenyl tagged pyrazole-benzoxadiazole (4c) | DFT/B3LYP/6-31G | -8.54 | -4.92 | 3.62 | researchgate.net |

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | B3LYP/6-311+G(2d,p) | - | - | - | tandfonline.com |

| Nitro pyrazole derivatives | B3LYP/6-311G(d,p) | - | - | - | energetic-materials.org.cn |

Table 1: Representative Electronic Properties of Pyrazole Derivatives Calculated by DFT. Note: Dashes (-) indicate data not specified in the source.

Investigation of Tautomerism in Pyrazole Derivatives

Pyrazole and its derivatives are known for prototropic tautomerism, which involves a 1,2-hydrogen shift between the two adjacent nitrogen atoms of the ring. nih.gov This phenomenon is a key determinant of their chemical reactivity and is influenced by factors such as the nature of substituents, the solvent, and intermolecular interactions. researchgate.netnih.gov

Computational studies, particularly using DFT and ab initio methods like MP2, have been instrumental in evaluating the relative stabilities of different tautomers. nih.govresearchgate.net For 3(5)-substituted pyrazoles, the position of the substituent determines the stability of the tautomeric forms. Studies on 3(5)-aminopyrazoles predict the 3-aminopyrazole (B16455) (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer by approximately 9.8 kJ mol⁻¹ (Gibbs free energy). nih.gov This preference is influenced by the electronic nature of the substituents. Electron-donating groups (e.g., F, OH, NH₂) at the C5 position tend to stabilize the N2-H tautomer (structurally equivalent to the 3-substituted form), while electron-withdrawing groups (e.g., COOH, CFO) favor the N1-H tautomer. nih.govresearchgate.net

The presence of water molecules can significantly lower the energetic barriers for the proton transfer between tautomers by forming stabilizing hydrogen bonds. nih.gov However, in the case of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, the presence of methyl groups on both nitrogen atoms (at positions 1 and 2 in the tautomeric system) prevents the possibility of annular prototropic tautomerism, effectively locking the molecule in a single form. nih.gov

| Substituent at C5 | Favored Tautomer | Stabilizing Factor | Source |

| F, OH (Strong Electron-Donating) | N2–H | Strongest stabilization | researchgate.net |

| NH₂ (Electron-Donating) | N2–H (3-amino tautomer) | Stabilization | nih.gov |

| CFO, COOH, BH₂ (Strong Electron-Withdrawing) | N1–H | Definite favorability | researchgate.net |

Table 2: Effect of Substituents on Tautomeric Stability in 5-Substituted Pyrazoles.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netresearchgate.net This method is widely applied to pyrazole derivatives to screen for potential inhibitors of various enzymes, such as protein kinases, carbonic anhydrases, and tubulin, which are often implicated in diseases like cancer. researchgate.netnih.govnih.govmdpi.com

Docking studies reveal the binding modes of pyrazole compounds within the active site of a protein, identifying key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. researchgate.netnih.gov The results are often quantified by a docking score or binding energy, typically measured in kcal/mol or kJ/mol, where a more negative value indicates a stronger predicted binding affinity. nih.govnih.gov

For example, various pyrazole derivatives have shown promising binding energies against several protein targets. One study found that a pyrazole derivative exhibited a binding energy of -10.35 kJ/mol with cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov In another study targeting tubulin, pyrazole-chalcone conjugates displayed binding free energies ranging from -48.34 to -91.43 Kcal/mol. mdpi.com The stability of these predicted ligand-protein complexes can be further assessed using molecular dynamics (MD) simulations, which simulate the dynamic behavior of the system over time. nih.govnih.gov

| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy / Docking Score | Key Interacting Residues | Source |

| Compound 25 (pyrazole series) | RET Kinase | -7.14 kcal/mol | Ala807, Leu881, Gly810, Ser811, Lys808 | nih.gov |

| 2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 kJ/mol | - | researchgate.netnih.gov |

| 2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole (2b) | CDK2 (2VTO) | -10.35 kJ/mol | - | researchgate.netnih.gov |

| Pyrazole-carboxamide (6a) | Carbonic Anhydrase I (hCA I) | - | - | nih.gov |

| Pyrazole-chalcone conjugate (5o) | Tubulin | -91.43 Kcal/mol (dG bind) | ASN 249, ALA 250, LYS 254, CYS 241 | mdpi.com |

| Trichloro-6-(((4-hydroxyphenyl)imino)methyl)phenol | Human Thymidylate Kinase (1E2D) | -7.87 kcal/mol | Arg150, Phe42, Phe72 | researchgate.net |

Table 3: Selected Molecular Docking Results for Pyrazole Derivatives. Note: Dashes (-) indicate data not specified in the source.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Pyrazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neuroquantology.comresearchgate.net For pyrazole scaffolds, QSAR studies are employed to understand which molecular properties are crucial for a specific biological effect, such as anti-inflammatory, anticancer, or antifungal activity. neuroquantology.comnih.govrsc.org

These models are built by correlating physicochemical descriptors (e.g., steric, electronic, hydrophobic) of pyrazole derivatives with their experimentally measured biological activities. neuroquantology.comneuroquantology.com Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA), are particularly useful as they analyze the steric and electrostatic fields surrounding the molecules. rsc.org

Successful QSAR models can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent molecules. nih.govcapes.gov.br The statistical validity of a QSAR model is assessed by parameters such as the non-cross-validated correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value indicates good predictive ability. For instance, a 3D-QSAR study on pyrazole carboxamides against the fungus B. cinerea yielded a CoMFA model with a q² of 0.578 and an r² of 0.850, indicating fine predictive ability. rsc.org Another study on anti-inflammatory pyrazole derivatives targeting p38 kinase also developed statistically significant QSAR models. neuroquantology.comneuroquantology.com

| Biological Activity | Model Type | Key Statistical Parameters | Target/Organism | Source |

| Anti-inflammatory | 3D-QSAR | Statistically significant, good predicting ability | p38 kinase | neuroquantology.comneuroquantology.com |

| Antifungal | 3D-QSAR (CoMFA) | q² = 0.578, r² = 0.850 | Botrytis cinerea | rsc.org |

| Anticancer (lung) | 3D-QSAR | Good agreement between predicted and measured activities | A549 and NCIH23 lung cancer cells | nih.gov |

Table 4: Examples of QSAR Models Developed for Pyrazole Scaffolds.

Applications of 5 Chloromethyl 1,3 Dimethyl 1h Pyrazole in Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The primary role of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in organic synthesis is as an intermediate or building block for constructing more complex molecular structures. Its utility stems from the presence of the chloromethyl group at the 5-position of the pyrazole (B372694) ring. This group acts as a reactive handle, creating an electrophilic center that is susceptible to nucleophilic substitution reactions. This reactivity allows for the strategic introduction of the dimethyl-pyrazole moiety into a wide array of other molecules.

The chloromethyl functional group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, leading to the formation of diverse derivatives. This makes the compound a valuable alkylating agent in synthetic organic chemistry. The pyrazole core itself imparts specific electronic properties and reactivity patterns that are beneficial for building complex molecular architectures.

The synthesis of this building block typically involves the chloromethylation of 1,3-dimethyl-1H-pyrazole or the treatment of (1,3-dimethyl-1H-pyrazol-5-yl)methanol with a chlorinating agent like phosphoryl trichloride (B1173362). nih.gov

Table 1: Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Substitution | Nucleophiles (e.g., amines, thiols, alcohols) | Corresponding amine, thioether, or ether derivatives |

| Oxidation | Oxidizing agents | Pyrazole carboxylic acids or other oxidized derivatives |

| Reduction | Reducing agents | Methyl derivatives |

This table is based on information from reference .

Intermediate in the Synthesis of Agrochemicals

The structural features of this compound make it a useful intermediate in the development of new agrochemicals. The pyrazole ring is a common motif in many active compounds used in agriculture, including herbicides and fungicides. nih.gov This compound is utilized in the synthesis of such agrochemicals. Research on this molecule has been conducted by institutions such as the Agrochemicals Division of the Shenyang Research Institute of Chemical Industry, indicating its importance in this sector. nih.govresearchgate.net

The general strategy involves using the reactive chloromethyl group to connect the 1,3-dimethyl-1H-pyrazole core to other molecular fragments known to possess pesticidal activity. For example, related research has shown that other chloromethyl pyrazoles serve as key intermediates in the synthesis of novel pyrazole derivatives that exhibit significant herbicidal activity against various weeds. nih.gov The synthesis of pyrazole oxime derivatives with potential bioactivity for agricultural applications also highlights the utility of functionalized pyrazoles in this field. mdpi.com

Precursor for Pharmaceutical Intermediates and Drug Discovery

The pyrazole heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents. nih.govglobalresearchonline.net Consequently, this compound is an important precursor for creating pharmaceutical intermediates and for broader drug discovery efforts. The introduction of the chloromethyl group is a strategic modification that enhances its utility for creating potential therapeutic agents, a development driven by interest from the pharmaceutical industry.

The compound serves as a building block for developing new biologically active molecules. Its ability to act as an alkylating agent allows medicinal chemists to incorporate the dimethyl-pyrazole structure into larger molecules, which can then be tested for various pharmacological activities. For instance, related functionalized pyrazolo[3,4-d]pyrimidines, which can be synthesized from chloromethyl pyrazole precursors, are of interest for their potential pharmacological properties. mdpi.com

The design and synthesis of new drugs frequently rely on versatile building blocks like this compound. The reactive nature of this compound allows for the systematic creation of libraries of related molecules, which can then be screened for therapeutic activity. researchgate.net

Research in this area focuses on using the pyrazole core as a foundation for developing agents against a range of diseases, including cancer and microbial infections. mdpi.comrsc.orgmdpi.com Studies have demonstrated the successful synthesis of novel pyrazole derivatives with potential antiprostate cancer activity by modifying the pyrazole structure. nih.gov The general principle involves reacting the functionalized pyrazole with other molecules to generate new chemical entities with the potential to interact with biological targets. mdpi.comnih.gov While some studies may use analogous compounds like bromomethyl pyrazoles, the underlying synthetic strategy of using a reactive handle at the 5-position to build novel compounds for pharmacological screening is a cornerstone of modern drug design. researchgate.net

The pyrazole ring system is a remarkable and highly valued scaffold in medicinal chemistry and drug development. nih.govglobalresearchonline.net Its aromatic nature, combined with the presence of two nitrogen atoms, allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking, which are crucial for a drug's binding affinity and specificity.

The utility of this compound lies in its ability to serve as a decorated scaffold. The two methyl groups provide a defined substitution pattern, while the chloromethyl group offers a point for further chemical elaboration. This allows chemists to systematically explore the structure-activity relationships of new compound series, a critical process in optimizing a lead compound into a viable drug candidate. dntb.gov.ua The pyrazole framework's versatility and the ability to readily functionalize it, as exemplified by this compound, confirm its status as an attractive starting point for the development of new medicines. nih.govdntb.gov.ua

Pharmacological and Biological Research of Pyrazole Derivatives

Anti-inflammatory Activities

Derivatives of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole have been investigated for their potential to combat inflammation. The synthesis of various heterocyclic systems incorporating the 1,3-dimethyl-1H-pyrazole moiety has led to the discovery of compounds with notable anti-inflammatory effects. Research in this area often involves the reaction of the chloromethyl group with various nucleophiles to introduce new functionalities, leading to a diverse library of compounds for biological screening.

One area of interest is the development of leukotriene synthesis inhibitors. Leukotrienes are potent inflammatory mediators involved in a variety of diseases. google.com By targeting enzymes in the leukotriene pathway, such as 5-lipoxygenase-activating protein (FLAP), pyrazole-containing compounds may offer a therapeutic strategy for managing inflammatory conditions. google.com While direct studies on the anti-inflammatory activity of simple derivatives of this compound are not extensively detailed in publicly available literature, its use as a precursor for more complex anti-inflammatory agents, such as certain quinoline (B57606) derivatives, has been noted. google.com

Antimicrobial and Antifungal Properties

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Pyrazole (B372694) derivatives have historically shown promise in this field. The incorporation of the 1,3-dimethyl-1H-pyrazole scaffold, derived from this compound, into larger molecular structures is a strategy employed to develop novel antimicrobial compounds.

Although specific data on the antimicrobial and antifungal spectrum of direct derivatives of this compound is limited in the available resources, the general class of pyrazole-containing heterocycles is recognized for its potential in this arena.

Anticancer and Antitumor Potentials

The development of novel anticancer agents is a primary focus of medicinal chemistry. Pyrazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The versatility of this compound allows for its incorporation into a wide range of molecular architectures, some of which have been evaluated for their antitumor potential.

Antiviral Activities

Pyrazole derivatives have also been explored for their potential as antiviral agents. The structural features of the pyrazole ring can be tailored to interact with viral enzymes or proteins, thereby inhibiting viral replication. The use of this compound as a building block allows for the synthesis of a variety of pyrazole-based compounds that can be screened for antiviral activity.

A United States patent describes the use of this compound in the synthesis of 4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives. google.com While the primary application mentioned in the patent is for the treatment of infertility, the document also references the synthesis and antiviral activity of other, structurally distinct, pyrazole-containing compounds, highlighting the general interest in this class of molecules for antiviral research. google.com

Enzyme Inhibition Studies

Many of the pharmacological effects of pyrazole derivatives stem from their ability to inhibit specific enzymes. The 1,3-dimethyl-1H-pyrazole moiety can serve as a key pharmacophore that fits into the active site of an enzyme, leading to modulation of its activity.

Research has focused on the role of pyrazole-containing compounds as inhibitors of enzymes involved in inflammatory pathways, such as the 5-lipoxygenase-activating protein (FLAP). google.com Inhibition of FLAP disrupts the synthesis of leukotrienes, which are key mediators of inflammation. google.com This makes FLAP an attractive target for the development of new anti-inflammatory drugs. While the patent discussing FLAP inhibitors does not specify derivatives of this compound, it underscores the potential of the broader pyrazole class in enzyme inhibition. google.com

Interaction Studies with Biological Targets

Understanding how a molecule interacts with its biological target is fundamental to drug design. Techniques such as molecular docking are employed to predict the binding mode and affinity of a compound within the active site of a protein. For pyrazole derivatives, these studies can elucidate the key structural features responsible for their biological activity.

Although specific interaction studies for derivatives of this compound are not detailed in the provided search results, the general approach for pyrazole-based compounds involves modeling their interactions with target enzymes or receptors to guide the synthesis of more potent and selective analogs.

Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Compounds

Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of a lead compound. By systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity, researchers can identify the key structural motifs required for efficacy.

For derivatives of this compound, SAR studies would involve modifying the substituents on the pyrazole ring and the groups introduced via the chloromethyl functionality. A patent concerning 4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives, which can be synthesized using this compound, implicitly involves SAR considerations in the design of compounds with desired biological activities. google.com These studies are crucial for the rational design of new therapeutic agents based on the pyrazole scaffold.

Future Research Directions and Translational Prospects

Development of Novel Synthetic Methodologies

The classical synthesis of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole involves the reaction of (1,3-dimethyl-1H-pyrazol-5-yl)methanol with a chlorinating agent like phosphoryl trichloride (B1173362). nih.gov While effective, future research will likely focus on developing more efficient, safer, and environmentally friendly synthetic routes.

One promising area is the use of phase-transfer catalysis. For instance, the synthesis of O-substituted and N-substituted pyrazoles has been achieved through the phase-transfer catalyzed reaction of ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate with various nucleophiles in the presence of tetrabutylammonium (B224687) bromide (TBAB). nih.gov This methodology could be adapted for this compound, allowing for the introduction of a wide range of functional groups under mild conditions.

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov The development of novel MCRs that incorporate this compound or its precursors could lead to the efficient synthesis of diverse libraries of pyrazole (B372694) derivatives for biological screening. For example, a one-pot, four-component reaction has been used to synthesize (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- nih.govthieme-connect.comthieme-connect.comtriazolo[3,4-b] nih.govthieme-connect.comthiadiazin-7-yl)(phenyl)methanones. nih.gov

The exploration of novel catalytic systems, including metal-based and organocatalysts, will also be crucial. tandfonline.com For example, copper-promoted aerobic oxidative cycloaddition reactions have been developed for the synthesis of substituted pyrazoles. organic-chemistry.org Investigating similar catalytic systems for the functionalization of the pyrazole ring or the chloromethyl group of the target compound could open up new synthetic avenues.

| Synthetic Method | Precursors | Key Reagents/Catalysts | Key Features | Reference(s) |

| Chlorination | (1,3-dimethyl-1H-pyrazol-5-yl)methanol | Phosphoryl trichloride, N,N-Dimethylformamide | Classical, established method. | nih.gov |

| Phase-Transfer Catalysis | Ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate, various nucleophiles | Tetrabutylammonium bromide (TBAB) | Mild reaction conditions, suitable for introducing diverse functional groups. | nih.gov |

| Multi-Component Reaction | 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, aldehydes, phenacyl bromides | Not applicable | One-pot synthesis of complex heterocyclic systems. | nih.gov |

| Knorr Pyrazole Synthesis | Hydrazine (B178648), 1,3-dicarbonyl compound | Ammonium chloride (green catalyst) | Utilizes a green and inexpensive catalyst. | jetir.org |

Exploration of New Biological Activities and Therapeutic Applications

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.govnih.govnih.gov The reactive chloromethyl group of this compound makes it an excellent starting material for synthesizing a variety of derivatives with potential therapeutic applications.

Future research should focus on synthesizing new series of compounds derived from this compound and evaluating their biological activities. For example, by reacting the title compound with various amines, phenols, and other nucleophiles, a library of new chemical entities can be generated. These compounds can then be screened for a range of biological targets.

Recent studies on other functionalized pyrazoles provide a roadmap for this exploration. For instance, novel pyrazolo[5,1-b]thiazole derivatives have shown promising antimicrobial and anticancer activities. nih.gov Similarly, 1,3-diaryl pyrazole derivatives have been identified as potent antibacterial and anti-inflammatory agents. nih.gov The synthesis and evaluation of analogous structures starting from this compound could lead to the discovery of new therapeutic leads.

The development of derivatives as inhibitors of specific enzymes is another promising avenue. For example, pyrazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com Given the structural similarities, derivatives of this compound could also be explored for their COX-2 inhibitory potential.

| Derivative Class | Potential Biological Activity | Rationale/Example from Literature | Reference(s) |

| Pyrazolo[5,1-b]thiazoles | Antimicrobial, Anticancer | Known pharmacologically active scaffold. | nih.gov |

| 1,3-Diaryl pyrazoles | Antibacterial, Anti-inflammatory | Demonstrated potent inhibition of bacterial strains and inflammation. | nih.gov |

| Pyrazole carboxamides | Anticancer (EGFR inhibitors) | Designed as potential inhibitors of Epidermal Growth Factor Receptor. | ekb.eg |

| Pyrazole-based aminoguanidines | Antibacterial | Showed potent inhibition of various bacterial strains. | nih.gov |

Advanced Computational Drug Design and Optimization

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools in modern drug discovery. nih.govresearchgate.net These techniques can be used to predict the binding affinity of molecules to biological targets, understand structure-activity relationships, and guide the design of more potent and selective compounds.

Future research on this compound and its derivatives should extensively utilize these computational approaches. Molecular docking studies can be performed to predict the binding modes of newly synthesized derivatives with various protein targets, such as COX-2, receptor tyrosine kinases, and protein kinases. mdpi.comnih.gov For instance, docking studies of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have identified potential inhibitors of these cancer-related proteins. nih.gov Similar in silico screening of a virtual library of derivatives of this compound could prioritize compounds for synthesis and biological testing.

QSAR studies can be employed to establish a mathematical relationship between the chemical structure of the pyrazole derivatives and their biological activity. researchgate.net This can help in identifying the key structural features responsible for the observed activity and in designing new compounds with improved properties. By analyzing the contributions of different substituents on the pyrazole ring, researchers can make more informed decisions in the lead optimization process.

| Computational Method | Application | Example from Literature | Reference(s) |

| Molecular Docking | Predicting binding modes and affinities to protein targets. | Docking of pyrazole derivatives into the active site of COX-2, VEGFR-2, Aurora A, and CDK2. | mdpi.comnih.gov |

| 3D-QSAR | Understanding structure-activity relationships and guiding lead optimization. | 3D-QSAR studies on pyrazole-carboxamide derivatives as succinate (B1194679) dehydrogenase inhibitors. | mdpi.com |

| Virtual Screening | Screening large libraries of virtual compounds to identify potential hits. | In silico screening of pyrazole derivatives for antiglaucoma activity. | ijpbs.com |

Sustainable and Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. thieme-connect.com Future research on the synthesis of this compound and its derivatives will undoubtedly focus on developing more sustainable and eco-friendly methods.

The use of green solvents, such as water or ethanol, is a key aspect of green chemistry. thieme-connect.comthieme-connect.com The development of synthetic protocols for pyrazoles in aqueous media, as demonstrated in several recent studies, is a significant step forward. thieme-connect.comthieme-connect.com For example, the synthesis of pyrazoles has been successfully carried out in water using recyclable catalysts like Amberlyst-70. researchgate.net Applying these conditions to the synthesis of the target compound and its derivatives would be a major advancement.

The use of heterogeneous and recyclable catalysts is another important green chemistry strategy. nih.gov Catalysts such as SnO–CeO2 nanocomposites and nano-thin films of Ag/TiO2 have been shown to be effective and reusable for the synthesis of pyrazole derivatives. nih.govspringerprofessional.de Exploring the use of such catalysts for the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.

Microwave-assisted and grinding techniques are also gaining prominence as green synthetic methods. nih.gov These methods often lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. The application of these techniques to the synthesis of pyrazole derivatives has been reported, and their use in the synthesis of this compound should be explored. nih.gov

| Green Chemistry Approach | Description | Example from Literature | Reference(s) |

| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. | Aqueous synthesis of pyrazoles. | thieme-connect.comthieme-connect.com |

| Recyclable Catalysts | Using catalysts that can be easily recovered and reused. | Amberlyst-70, SnO–CeO2 nanocomposite, Ag/TiO2 nano-thin film. | nih.govresearchgate.netspringerprofessional.de |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Microwave-assisted synthesis of heterocyclic compounds bearing a pyrazole moiety. | nih.gov |

| Grinding Techniques | Performing reactions in the solid state with minimal or no solvent. | Grinding techniques for the synthesis of enamino pyrazole derivatives. | nih.gov |

Q & A

Q. What are the recommended safety protocols for handling 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in laboratory settings?

- Methodological Answer : Due to its acute toxicity (H302) and severe skin/eye irritation (H314, H318), strict precautions are required. Use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of contact, rinse eyes with water for 15 minutes (P305+P351+P338) and seek immediate medical attention (P310). Storage should be in a cool, dry place away from oxidizing agents .

Q. What synthetic methods are commonly employed to prepare this compound?

- Methodological Answer : A widely used method involves the Vilsmeier-Haack reaction, where 1,3-dimethylpyrazole undergoes formylation followed by chlorination. For example, reacting 1,3-dimethyl-1H-pyrazole with POCl₃ and DMF yields the chloromethyl derivative. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid side products like over-chlorinated species. Yields typically range from 65–75% .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The chloromethyl group (~δ 4.5 ppm in ¹H NMR; ~δ 40–45 ppm in ¹³C NMR) and methyl groups (~δ 2.2–2.5 ppm in ¹H NMR) are diagnostic.

- IR : Stretching vibrations for C-Cl appear at ~700–750 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z 144–145 (M⁺) confirm the molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to functionalize the chloromethyl group for derivatization?

- Methodological Answer : The chloromethyl group is highly reactive in nucleophilic substitution (SN2) reactions. To introduce substituents (e.g., azide, amine), use polar aprotic solvents (DMF, DMSO) with catalysts like KI. For example, azidation with NaN₃ at 60°C for 12 hours yields 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole, a precursor for click chemistry. Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1) to avoid over-substitution .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., Cl⋯N contacts of 3.046 Å vs. expected van der Waals radii) may arise from twinning or disorder. Use SHELXL for refinement with constraints (e.g., DFIX for fixed distances) and validate with R-factor convergence (<5%). For disordered methyl groups, apply PART instructions to model split positions .

Q. How does the chloromethyl group influence biological activity in pyrazole-based compounds?

- Methodological Answer : The chloromethyl group enhances electrophilicity, enabling covalent binding to thiol groups in enzymes (e.g., cysteine proteases). Structure-activity relationship (SAR) studies show that replacing Cl with bulkier groups (e.g., azetidine) alters selectivity. For example, 5-((azetidin-3-yloxy)methyl) derivatives exhibit improved kinase inhibition (IC₅₀ < 1 µM) compared to chloromethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.